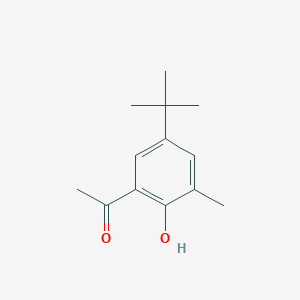
2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile
描述
2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile typically involves the reaction of 4,6-dimethylindole with acetonitrile under specific conditions. One common method is the Sonogashira reaction, which involves coupling an acetoxyaryl iodide with an alkyne, followed by further reactions to introduce the nitrile group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Sonogashira reactions or other catalytic processes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst choice, is crucial for efficient production.
化学反应分析
Types of Reactions
2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted indole derivatives depending on the reagents used.
科学研究应用
2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The indole ring can interact with biological receptors, modulating their function and leading to various biological effects .
相似化合物的比较
Similar Compounds
Indole-3-acetonitrile: A closely related compound with similar chemical properties.
4-Methoxyindole-3-acetonitrile: Another derivative with a methoxy group, affecting its reactivity and applications.
Uniqueness
2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile is unique due to the presence of two methyl groups on the indole ring, which can influence its chemical reactivity and biological activity. This structural feature can make it more selective in certain reactions and applications compared to its analogs.
属性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC 名称 |
2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C12H12N2/c1-8-5-9(2)12-10(3-4-13)7-14-11(12)6-8/h5-7,14H,3H2,1-2H3 |
InChI 键 |
FYDQGIIRHVCOPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)NC=C2CC#N)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine](/img/structure/B8691091.png)


